(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl
CAS No.: 1263309-32-5
Cat. No.: VC11650321
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263309-32-5 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5+,6+;/m0./s1 |
| Standard InChI Key | VSFKTMRKHVHYJE-SIQASLMSSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O)N.Cl |
| SMILES | C1C(C2C(O1)C(CO2)O)N.Cl |
| Canonical SMILES | C1C(C2C(O1)C(CO2)O)N.Cl |
Introduction
Molecular Structure and Chemical Identity
The compound (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride (CAS: 1263309-32-5) features a fused bicyclic furan system with hydroxyl and amino functional groups at specific stereochemical positions. Its molecular formula is , yielding a molecular weight of 181.62 g/mol. The stereochemistry is critical to its reactivity, as the (3S,3aR,6S,6aR) configuration creates a rigid, bowl-shaped structure that influences intermolecular interactions .
Stereochemical Configuration
The compound’s stereodescriptors define a cis-fused bicyclic system, where the hydroxyl group at C3 and the amino group at C6 occupy equatorial positions. This arrangement minimizes steric strain and enables selective functionalization . Nuclear magnetic resonance (NMR) data confirm the relative configuration, with distinct coupling constants () observed for protons on adjacent carbons .
Physicochemical Properties
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility in Water | >50 mg/mL (20°C) | |
| Partition Coefficient (LogP) | -1.2 (predicted) |
The hydrochloride counterion also improves stability during storage, as evidenced by minimal decomposition in accelerated aging studies.
Synthesis and Manufacturing
Chemoenzymatic Synthesis from Renewable Sources
A landmark study by Zullo et al. (2021) demonstrated a biocatalytic route to synthesize the enantiomerically pure (3R,3aR,6R,6aR)-6-aminoisomannide, a structural analog, from isosorbide—a glucose-derived diol . While the reported compound differs in stereochemistry, the methodology is adaptable:
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Enzymatic Acetylation: Lipase PS-catalyzed regioselective acetylation of isosorbide in acetone yields a monoacetylated intermediate (95% yield) .
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Azide Displacement: Treatment with sodium azide introduces an azido group, followed by Staudinger reduction to the amine .
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Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt.
Alternative Chemical Routes
Applications in Pharmaceutical Chemistry
Chiral Building Blocks
The compound’s rigid bicyclic framework serves as a scaffold for synthesizing protease inhibitors and kinase modulators. Patent EP2888005B1 discloses derivatives of hexahydrofuro[3,2-b]furan as intermediates in preparing imidazo[4,5-b]pyridine-based therapeutics targeting inflammatory diseases . For instance:
exhibited nanomolar activity against interleukin-1 receptor-associated kinase 4 (IRAK4) .
Biochemical Assays
The hydrochloride salt’s solubility enables its use in high-throughput screening assays. Researchers have conjugated the amine group to fluorescent tags for studying carbohydrate-protein interactions, leveraging its furan oxygen’s hydrogen-bonding capacity .
Future Directions
Expanding Biocatalytic Methods
Adapting Zullo’s chemoenzymatic protocol to produce the (3S,6S) enantiomer could streamline access to mirror-image analogs for structure-activity relationship studies .
Targeted Drug Delivery
Functionalizing the amino group with polyethylene glycol (PEG) chains may improve pharmacokinetic profiles, enabling use in antibody-drug conjugates .
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